N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
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Overview
Description
N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a chemical compound with the molecular formula C20H15N3O2S and a molecular weight of 361.42 g/mol This compound is known for its unique structure, which combines a thienoquinoline core with a carbohydrazide functional group
Preparation Methods
The synthesis of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors. This often includes the use of sulfur-containing reagents and specific reaction conditions to form the thienoquinoline ring system.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction between the thienoquinoline derivative and a hydrazide reagent. This step typically requires the use of a coupling agent and may involve heating to facilitate the reaction.
Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(3-methylbenzoyl)quinoline-2-carbohydrazide: This compound lacks the thieno ring, which may result in different biological activities and properties.
N’-(3-methylbenzoyl)thieno[2,3-b]pyridine-2-carbohydrazide: This compound has a pyridine ring instead of a quinoline ring, which may affect its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-5-4-7-14(9-12)18(24)22-23-19(25)17-11-15-10-13-6-2-3-8-16(13)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBOYLOEQZXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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